Methyl 2-aminobut-3-enoate hydrochloride
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Overview
Description
Methyl 2-aminobut-3-enoate hydrochloride is a chemical compound with the molecular formula C5H9NO2·HCl and a molecular weight of 151.59 g/mol . It is a hydrochloride salt form of methyl 2-aminobut-3-enoate, which is an ester derivative of 2-aminobut-3-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminobut-3-enoate hydrochloride can be synthesized through the reaction of acetoacetates with aqueous ammonia . The general procedure involves dissolving acetoacetates in ethanol and reacting with ammonium acetate at room temperature for an extended period. The reaction mixture is then treated with dichloromethane and ammonium hydroxide, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobut-3-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the type of reaction and reagents used .
Scientific Research Applications
Methyl 2-aminobut-3-enoate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-aminobut-3-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminocrotonate: Similar in structure, but with an ethyl ester group instead of a methyl ester.
Methyl 3-aminobut-2-enoate: Another closely related compound with similar chemical properties.
Uniqueness
Methyl 2-aminobut-3-enoate hydrochloride is unique due to its specific ester and amino group configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 2-aminobut-3-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-3-4(6)5(7)8-2;/h3-4H,1,6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWJKVMDMFPIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160796-90-7 |
Source
|
Record name | methyl 2-aminobut-3-enoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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